molecular formula C14H17N3O4 B150352 5-(hydroxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic Acid CAS No. 81335-78-6

5-(hydroxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic Acid

Cat. No.: B150352
CAS No.: 81335-78-6
M. Wt: 291.3 g/mol
InChI Key: XQOJIMLCWGIOCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridine core substituted at position 2 with a 4-methyl-5-oxo-4-propan-2-yl-imidazol-2-yl moiety and at position 5 with a hydroxymethyl (-CH$_2$OH) group.

Properties

IUPAC Name

5-(hydroxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-7(2)14(3)13(21)16-11(17-14)10-9(12(19)20)4-8(6-18)5-15-10/h4-5,7,18H,6H2,1-3H3,(H,19,20)(H,16,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOJIMLCWGIOCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)CO)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00874546
Record name 5-(Hydroxymethyl)-2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00874546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81335-78-6
Record name 2-[4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-(hydroxymethyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81335-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imazamox-o-desmethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Hydroxymethyl)-2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00874546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMAZAMOX-O-DESMETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X2RL5MBJ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

5-(Hydroxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid (CAS No. 81335-78-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and various biological activities, supported by data tables and relevant research findings.

The molecular formula of this compound is C14H17N3O4, with a molecular weight of 291.3 g/mol. It is characterized by the presence of hydroxymethyl, imidazole, and pyridine moieties, which contribute to its biological activity.

PropertyValue
Molecular FormulaC14H17N3O4
Molecular Weight291.3 g/mol
CAS Number81335-78-6
Purity≥95%

Synthesis

The synthesis of this compound has been documented in various studies. For instance, it can be synthesized through a multi-step process involving the reaction of pyridine derivatives with imidazole-containing precursors. The initial steps typically involve the formation of the imidazole ring followed by the introduction of the hydroxymethyl and carboxylic acid functionalities.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis.

Antiviral Activity

Recent studies have explored the antiviral potential of this compound against various viruses. For example, a comparative analysis showed promising results against human coronaviruses, which highlights its potential as a therapeutic agent in viral infections.

Compound CodeCytotoxicity (MRC-5)Antiviral Activity against 229E StrainCytotoxicity (HCT-8)Antiviral Activity against OC-43 Strain
4a670 ± 29 µMIC50: 320 µM-IC50: 47 ± 2 µM
4c274 ± 12 µMIC50: 100 µM-IC50: 18 ± 1 µM

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells, making it a candidate for further development in cancer therapy.

Antimicrobial Activity

In addition to antiviral and anticancer activities, this compound has shown antimicrobial properties against several bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.

Case Studies

  • Antiviral Efficacy : A study conducted on the antiviral efficacy against HCoV strains demonstrated that certain derivatives exhibited significant inhibition rates compared to known antiviral agents.
  • Cytotoxicity Assessment : In vitro assays on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.
  • Synergistic Effects : Research indicated that when combined with other chemotherapeutic agents, this compound exhibited enhanced efficacy, suggesting potential for use in combination therapies.

Comparison with Similar Compounds

Structural Insights :

  • The imidazolone ring (common across all analogues) is critical for binding to ALS enzymes, as demonstrated by imazapic’s herbicidal activity .
2.2 Physicochemical Properties
  • Solubility : The hydroxymethyl group likely improves aqueous solubility (>50 mg/L predicted) compared to imazapic (20–30 mg/L) due to hydrogen bonding capacity. Imazamox, with a methoxymethyl group, exhibits intermediate solubility (~40 mg/L) .
  • Stability : The hydroxymethyl group may render the compound susceptible to oxidation (e.g., forming a carboxylic acid derivative), unlike the more stable methoxymethyl or methyl groups in imazamox/imazapic. Storage under inert conditions is recommended .
2.5 Environmental and Regulatory Considerations
  • Degradation : The hydroxymethyl group may increase biodegradability compared to imazamox/imazapic, reducing environmental persistence.

Preparation Methods

Demethylation of Imazamox

Imazamox (CAS: 114311-32-9) serves as the primary precursor for synthesizing Desmethyl Imazamox. The methoxymethyl group (CH2OCH3-\text{CH}_2\text{OCH}_3) in Imazamox is selectively demethylated to yield the hydroxymethyl derivative (CH2OH-\text{CH}_2\text{OH}).

Key Steps:

  • Reagent Selection : Demethylation is typically achieved using boron tribromide (BBr3\text{BBr}_3) in dichloromethane at low temperatures (−78°C to 0°C).

  • Reaction Mechanism :

    R-OCH3+BBr3R-OH+CH3Br+B(OR)3\text{R-OCH}_3 + \text{BBr}_3 \rightarrow \text{R-OH} + \text{CH}_3\text{Br} + \text{B(OR)}_3
  • Purification : The product is isolated via acidification (pH ~3) and extracted with methylene chloride.

Example Protocol:

StepReagents/ConditionsYieldReference
DemethylationBBr3\text{BBr}_3 (2 eq), CH2Cl2\text{CH}_2\text{Cl}_2, −78°C → 0°C, 6 h72–78%

Direct Synthesis from Pyridine and Imidazolinone Precursors

This route involves coupling a hydroxymethyl-substituted pyridine derivative with an imidazolinone intermediate.

Synthesis of 5-Hydroxymethylpyridine-2,3-Dicarboxylic Acid

  • Starting Material : 5-Methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester.

  • Hydrolysis : The methoxymethyl group is hydrolyzed using concentrated HCl or H2SO4\text{H}_2\text{SO}_4 under reflux.

  • Optimization : Microwave irradiation (130°C, 21 h) improves yield by 15–20% compared to conventional heating.

Imidazolinone Ring Formation

  • Intermediate : 2-Amino-2,3-dimethylbutyramide reacts with the pyridine dicarboxylic acid derivative.

  • Cyclization : Conducted in toluene/xylene with NaOt-Bu\text{NaO}t\text{-Bu} or KOt-Bu\text{KO}t\text{-Bu} at 80–130°C.

Example Protocol:

StepReagents/ConditionsYieldReference
CyclizationKOt-Bu\text{KO}t\text{-Bu}, toluene, 130°C, 16 h39%
AcidificationHCl\text{HCl} (conc.), pH 383.6%

Key Reaction Conditions and Optimization

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency:

  • Temperature : 130°C

  • Time : 21 h → 39% yield (vs. 24 h conventional → 25% yield).

Solvent and Base Selection

  • Solvents : Toluene or xylene (non-polar) improve imidazolinone cyclization.

  • Bases : NaOt-Bu\text{NaO}t\text{-Bu} outperforms KOt-Bu\text{KO}t\text{-Bu} in yield (83.6% vs. 80.1%).

Purification and Characterization

Purification Techniques

  • Reverse-Phase Chromatography : C-18 silica with water/acetonitrile/methanol gradients.

  • Solid-Phase Extraction (SPE) : C-18 cartridges followed by SCX (strong cation exchange) cartridges.

Analytical Data

  • 1H NMR^1\text{H NMR} : δ 1.48–1.69 (m, 2H), 3.58 (t, 2H), 7.84 (d, 1H).

  • LC-MS : m/z=273(M1)+m/z = 273 \, (\text{M}-1)^+.

Applications and Derivatives

Desmethyl Imazamox is critical for:

  • Herbicide Metabolism Studies : Used to track Imazamox degradation in soil and crops.

  • Analytical Standards : Sold as a reference material for residue testing (e.g., in soybean oil) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(hydroxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid?

  • Methodology : A common approach involves refluxing intermediates in acetic acid with sodium acetate as a catalyst. For example, similar imidazole derivatives are synthesized by condensing aldehyde-containing precursors with thiazolidinone derivatives under acidic conditions . Key steps include:

  • Step 1 : Prepare 3-formyl-1H-indole-2-carboxylic acid derivatives (or analogous precursors) via formylation.
  • Step 2 : React with 2-aminothiazol-4(5H)-one derivatives in acetic acid under reflux (3–5 hours).
  • Step 3 : Filter and recrystallize the product from DMF/acetic acid mixtures to enhance purity .

Q. How can researchers confirm the structural identity of this compound?

  • Analytical Techniques :

  • FTIR : Identify functional groups (e.g., C=O at ~1700 cm⁻¹ for carboxylic acid, N-H stretches for imidazole) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., hydroxymethyl protons at δ 4.5–5.0 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm) .
  • HPLC : Validate purity using reverse-phase columns (C18) with mobile phases like water/acetonitrile (0.1% TFA) .

Q. What stability considerations are critical for handling this compound?

  • Stability Studies :

  • pH Sensitivity : Test solubility and degradation in buffers (pH 2–12) to identify optimal storage conditions.
  • Thermal Stability : Monitor decomposition via TGA/DSC; imidazole derivatives often degrade above 200°C .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the hydroxymethyl group .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Strategy : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For instance, ICReDD’s workflow combines computational reaction path searches with experimental validation to reduce trial-and-error approaches .
  • Example : Simulate the condensation step between pyridine and imidazole precursors to identify energy barriers and optimal solvent systems (e.g., acetic acid vs. DMF) .

Q. How do structural modifications influence bioactivity in related compounds?

  • SAR Insights :

  • Imidazole Substitution : Replacing the isopropyl group with methyl (as in imazapic) reduces herbicidal activity but enhances solubility .
  • Pyridine Modifications : Adding electron-withdrawing groups (e.g., –NO₂) at position 5 increases enzyme inhibition potency in analogous thiazole derivatives .
    • Experimental Design : Synthesize analogs with systematic substitutions (e.g., –CF₃, –OCH₃) and test against target enzymes (e.g., acetolactate synthase for herbicide activity) .

Q. How should researchers resolve contradictory bioactivity data in imidazole-pyridine hybrids?

  • Troubleshooting Steps :

Compare Substituent Effects : Cross-reference data from structurally similar compounds (e.g., imazamox vs. imazethapyr) to identify trends in activity .

Validate Assay Conditions : Ensure consistent pH, temperature, and solvent systems (e.g., DMSO concentration in cell-based assays) .

Replicate with Controls : Include positive controls (e.g., commercial herbicides) and negative controls (e.g., unmodified pyridine) .

Q. What strategies improve yield in large-scale synthesis?

  • Process Optimization :

  • Catalyst Screening : Test alternatives to sodium acetate (e.g., p-toluenesulfonic acid) for faster condensation .
  • Solvent Engineering : Use mixed solvents (e.g., acetic acid/ethanol) to enhance solubility of intermediates .
  • Work-Up Protocols : Implement column chromatography (silica gel, ethyl acetate/hexane gradient) for challenging separations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.